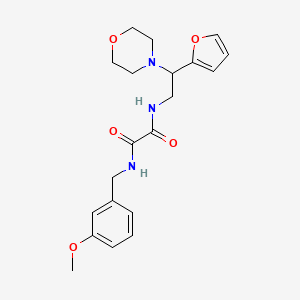

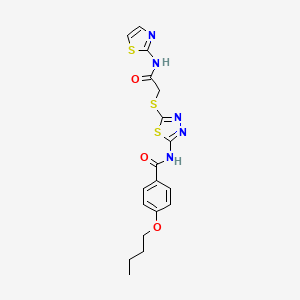

![molecular formula C26H27N5O4 B2979428 3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921783-65-5](/img/structure/B2979428.png)

3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a benzyl group, a piperazine ring, a carbonyl group, and a pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione moiety. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound would likely exhibit aromaticity due to the benzyl and pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione moieties .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms in the piperazine ring could allow for hydrogen bonding, influencing the compound’s solubility .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-Inflammatory and Analgesic Agents : Compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For example, novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

Antibacterial Activity : The antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b]benzothiazole-4(H)-ones has been explored, showing potential as antimicrobial agents by substituting the reactive chlorine with various amines (S. Vartale et al., 2008).

Anticonvulsant Activity : N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones have been synthesized and their anticonvulsant properties evaluated, revealing significant effectiveness in models of epilepsy (Sabina Rybka et al., 2016).

Antimicrobial Activities : New 1,2,4-Triazole derivatives have been studied for their antimicrobial activities, with some compounds displaying good to moderate activities against various microorganisms, highlighting the potential use of these molecules in combating infections (H. Bektaş et al., 2007).

Fluorescent Ligands for Receptor Studies

Receptor Affinity and Fluorescence Properties : The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has shown high 5-HT(1A) receptor affinity and fluorescence properties, useful for visualizing receptors in biological studies (E. Lacivita et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . The compound interacts with certain proteins in these organisms, such as the oxidoreductase protein , which plays a crucial role in various biological processes including metabolism and detoxification.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biological processes of the target organisms . For instance, they can inhibit the function of essential proteins, leading to the disruption of critical biological processes, which ultimately results in the death of the target organisms .

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and growth of bacteria and fungi. This could include pathways involved in cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted through the kidneys . The impact of these properties on the bioavailability of the compound would depend on various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition.

Result of Action

The result of the compound’s action is the inhibition of growth or killing of the target organisms. This is achieved through the disruption of essential biological processes within these organisms, as a result of the compound’s interaction with its targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O4/c1-28-17-21(22-23(28)25(33)31(26(34)27-22)16-18-6-4-3-5-7-18)24(32)30-14-12-29(13-15-30)19-8-10-20(35-2)11-9-19/h3-11,17H,12-16H2,1-2H3,(H,27,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHMNMGNEYPNGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

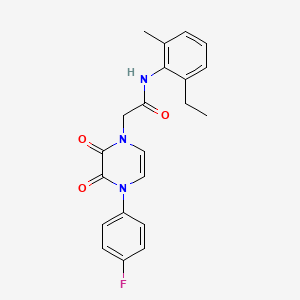

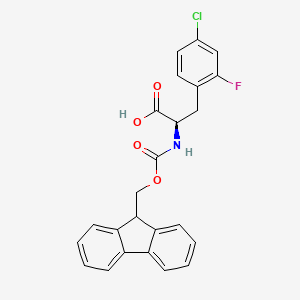

![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2979345.png)

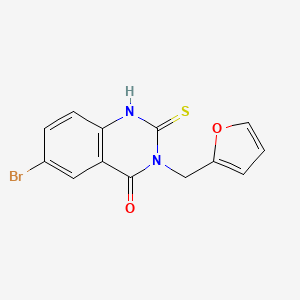

![N-(4-chlorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2979346.png)

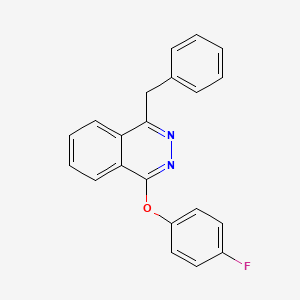

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2979348.png)

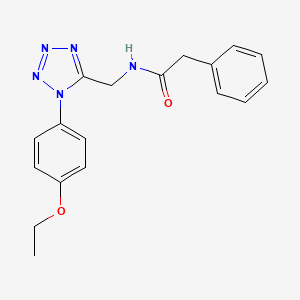

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2979357.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)